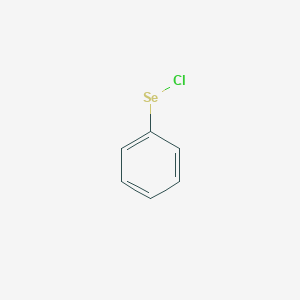

Phenylselenyl chloride

Descripción

Propiedades

IUPAC Name |

phenyl selenohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClSe/c7-8-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCXADMLESSGRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205679 | |

| Record name | Chloroselenobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5707-04-0 | |

| Record name | Benzeneselenenyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5707-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroselenobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005707040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroselenobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroselenobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Phenylselenyl Chloride from Diphenyl Diselenide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of phenylselenyl chloride (PhSeCl) from diphenyl diselenide ((PhSe)₂). Phenylselenyl chloride is a versatile and powerful electrophilic reagent crucial for the introduction of the phenylselenyl group into a wide array of organic molecules, finding extensive application in the synthesis of complex natural products and pharmaceuticals. This document outlines the primary synthetic methodologies, presents detailed experimental protocols, and summarizes key quantitative data to facilitate its safe and efficient preparation in a laboratory setting.

Introduction

Phenylselenyl chloride is a key reagent in organoselenium chemistry, prized for its ability to react with a variety of nucleophiles, including enolates, alkenes, and Grignard reagents. The resulting organoselenium compounds are valuable intermediates, most notably in the selenoxide elimination reaction to form α,β-unsaturated carbonyl compounds. The most common and efficient laboratory-scale synthesis of phenylselenyl chloride involves the chlorinolysis of diphenyl diselenide. This guide details the two primary methods for this transformation: direct chlorination with chlorine gas and reaction with sulfuryl chloride.

Synthetic Methodologies

The synthesis of phenylselenyl chloride from diphenyl diselenide is achieved through the cleavage of the selenium-selenium bond by an electrophilic chlorine source.

2.1. Chlorination with Chlorine Gas

The direct reaction of diphenyl diselenide with chlorine gas is a high-yielding method for producing phenylselenyl chloride.[1][2][3] The reaction is typically performed in an inert solvent, such as hexane (B92381), at a moderately elevated temperature to ensure the dissolution of the starting material and to facilitate the reaction. The overall reaction is as follows:

(C₆H₅)₂Se₂ + Cl₂ → 2 C₆H₅SeCl

2.2. Chlorination with Sulfuryl Chloride

An alternative and often more convenient method for the chlorination of diphenyl diselenide involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.[2][4] This method avoids the handling of gaseous chlorine and proceeds readily in an anhydrous solvent. The reaction stoichiometry is:

(C₆H₅)₂Se₂ + SO₂Cl₂ → 2 C₆H₅SeCl + SO₂

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of phenylselenyl chloride from diphenyl diselenide using different chlorinating agents.

| Parameter | Chlorination with Chlorine Gas | Chlorination with Sulfuryl Chloride |

| Starting Material | Diphenyl diselenide | Diphenyl diselenide |

| Chlorinating Agent | Chlorine (Cl₂) | Sulfuryl chloride (SO₂Cl₂) |

| Solvent | Hexane or Pentane (B18724) | Anhydrous Pentane or Hexane |

| Temperature | 40-50 °C | Not specified, typically room temp. |

| Yield | 84-93% | Not explicitly quantified in the provided results |

| Product Melting Point | 60-64 °C | Not specified |

Experimental Protocols

Caution: Most selenium compounds are toxic. Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn, and all manipulations should be carried out in a well-ventilated fume hood.

4.1. Protocol for Chlorination with Chlorine Gas [2][3]

Materials:

-

Diphenyl diselenide (50 g, 0.16 mole)

-

Hexane (350 mL)

-

Chlorine gas (11.3 g, 0.159 mole)

-

Pentane (for washing)

Equipment:

-

1-L three-necked, round-bottomed flask

-

Magnetic stirrer and stirring bar

-

Thermometer

-

Gas inlet tube

-

Reflux condenser

Procedure:

-

To the three-necked flask, add diphenyl diselenide (50 g) and hexane (350 mL).

-

Warm the mixture to 40–50 °C while stirring to dissolve the solid.

-

Pass chlorine gas through the gas-inlet tube, with the outlet positioned approximately 1 cm above the surface of the liquid. The rate of chlorine addition should be sufficient to maintain the reaction temperature between 40° and 50°C.

-

Continue the chlorination until 11.3 g of chlorine gas has been absorbed. The progress of the reaction can be monitored by observing the formation of a white ring of phenylselenium trichloride (B1173362) on the flask wall, which dissolves as long as diphenyl diselenide is present. The reaction is complete when this solid no longer dissolves.[2]

-

Once the reaction is complete, heat the solution to reflux and then filter it by gravity while hot.

-

Allow the filtrate to cool slowly to room temperature, and then cool further to 6 °C to induce crystallization.

-

Decant the mother liquor and wash the resulting deep-orange crystals with 25 mL of cold pentane.

-

Dry the crystals under a slow stream of nitrogen for 30 minutes to yield 51–57 g (84–93%) of phenylselenyl chloride.[2][3]

4.2. Protocol for Chlorination with Sulfuryl Chloride [4]

Materials:

-

Diphenyl diselenide

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous pentane or hexane

Equipment:

-

Flame-dried, round-bottom flask

-

Magnetic stirrer and stirring bar

-

Nitrogen inlet

Procedure:

-

In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve diphenyl diselenide in anhydrous pentane or hexane.

-

With stirring, add a stoichiometric amount of sulfuryl chloride dropwise to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, the solvent can be removed under reduced pressure to yield crude phenylselenyl chloride, which can be further purified by recrystallization.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of phenylselenyl chloride.

Caption: Chemical reaction for the synthesis of phenylselenyl chloride.

References

Phenylselenyl Chloride: A Comprehensive Technical Guide for Researchers

Abstract: Phenylselenyl chloride (PhSeCl) is a cornerstone organoselenium reagent, widely employed in organic synthesis for the introduction of the phenylseleno group into a diverse range of molecules. Its reactivity as a potent electrophile enables a variety of transformations, most notably in the formation of carbon-carbon double bonds via selenoxide elimination and in the seleno-functionalization of alkenes and carbonyl compounds. This guide provides an in-depth overview of its chemical and physical properties, safety and handling protocols, detailed synthetic procedures, and key applications in organic chemistry, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Phenylselenyl chloride is an orange crystalline solid that is sensitive to moisture.[1] It is crucial to handle this reagent under an inert atmosphere to prevent hydrolysis. Key physical and chemical properties are summarized in Table 1.

| Property | Value | References |

| CAS Number | 5707-04-0 | [1] |

| Molecular Formula | C₆H₅ClSe | [1] |

| Molecular Weight | 191.52 g/mol | [1] |

| Appearance | Orange solid | [1] |

| Melting Point | 59-62 °C | [1] |

| Boiling Point | 120 °C at 20 mmHg | [1] |

| Solubility | Soluble in methanol (B129727) and other organic solvents. | [1] |

| Stability | Stable, but may be sensitive to air and moisture. Incompatible with strong bases and strong oxidizing agents. | [1] |

Safety and Handling

Phenylselenyl chloride is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed or inhaled and can cause skin and eye irritation.[1] Detailed safety information is provided in Table 2.

| Hazard Information | Precautionary Measures |

| Toxicity | Toxic if swallowed or inhaled. May cause damage to organs (liver) through prolonged or repeated exposure.[1] |

| Irritation | May cause skin and eye irritation.[1] |

| Handling | Use only in a chemical fume hood. Do not breathe dust, vapor, mist, or gas. Do not get in eyes, on skin, or on clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] |

| Storage | Store in a cool, dry place in a tightly closed container under a nitrogen blanket.[1] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Synthesis of Phenylselenyl Chloride

Phenylselenyl chloride is typically prepared by the chlorination of diphenyl diselenide. Sulfuryl chloride is a common chlorinating agent for this transformation.[1]

Experimental Protocol: Synthesis from Diphenyl Diselenide

Reaction: Ph₂Se₂ + SO₂Cl₂ → 2 PhSeCl + SO₂[1]

Materials:

-

Diphenyl diselenide

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous pentane (B18724) or hexane

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve diphenyl diselenide in anhydrous pentane or hexane.[1]

-

Cool the solution in an ice bath.

-

Slowly add a solution of sulfuryl chloride in the same solvent to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

The product, phenylselenyl chloride, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold pentane or hexane, and dry under vacuum.[1]

Applications in Organic Synthesis

Phenylselenyl chloride is a versatile reagent with numerous applications in organic synthesis.

Selenoxide Elimination for the Synthesis of α,β-Unsaturated Carbonyl Compounds

One of the most powerful applications of phenylselenyl chloride is in the synthesis of α,β-unsaturated carbonyl compounds from their saturated analogs.[2] This process involves two key steps: the α-selanylation of the carbonyl compound and the subsequent oxidation to a selenoxide, which then undergoes a syn-elimination.[2]

Experimental Protocol: Synthesis of an α,β-Unsaturated Ketone

-

α-Selanylation: A saturated ketone is first converted to its enolate by treatment with a strong base like lithium diisopropylamide (LDA). This enolate is then reacted with phenylselenyl chloride to introduce the phenylseleno group at the α-position.[2]

-

Oxidation and Elimination: The resulting α-phenylseleno ketone is then oxidized, typically with hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding selenoxide.[2][3] This intermediate is unstable and undergoes a spontaneous syn-elimination at or below room temperature to yield the α,β-unsaturated ketone.[3][4]

Hydroxyselenation of Alkenes

Phenylselenyl chloride readily reacts with alkenes in the presence of water to afford β-hydroxy selenides.[5] This reaction proceeds via an episelenonium ion intermediate, which is then opened by a water molecule.

Experimental Protocol: Hydroxyselenation of an Alkene

-

To a solution of the alkene in a suitable solvent (e.g., acetonitrile/water), add phenylselenyl chloride at room temperature.[5]

-

The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the β-hydroxy selenide.[5]

Reactions with Methylenecyclopropanes

The reaction of phenylselenyl chloride with methylenecyclopropanes can lead to either ring-opened products or ring-expanded products, such as (cyclobut-1-enylselanyl)benzenes, depending on the reaction conditions and the structure of the starting material.[6][7] This reactivity highlights the utility of phenylselenyl chloride in accessing strained ring systems.

Experimental Protocol: Reaction with a Methylenecyclopropane (B1220202)

-

A solution of phenylselenyl chloride in dichloromethane (B109758) is added to a solution of the methylenecyclopropane in the same solvent at 0 °C.[6]

-

The reaction is typically fast and is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to isolate the products.[6]

Conclusion

Phenylselenyl chloride is an indispensable reagent for the modern organic chemist. Its ability to act as a versatile electrophilic selenium source enables a wide array of synthetic transformations, from the creation of carbon-carbon double bonds to the functionalization of alkenes and carbonyl compounds. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in the research and development of new chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. Selenoxide elimination - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. In the Chalcogenoxide Elimination Panorama: Systematic Insight into a Key Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reactions of methylenecyclopropanes with phenylsulfenyl chloride and phenylselenyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Phenylselenyl Chloride in Organic Synthesis: A Mechanistic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Phenylselenyl chloride (PhSeCl) has emerged as a versatile and powerful reagent in modern organic synthesis. Its ability to introduce the phenylseleno group into a wide array of organic molecules serves as a gateway to numerous valuable transformations. This technical guide provides an in-depth exploration of the core mechanisms through which phenylselenyl chloride exerts its effects, focusing on its electrophilic and radical pathways. Detailed experimental protocols for key transformations and quantitative data are presented to offer a comprehensive resource for synthetic chemists.

Core Mechanisms of Action

Phenylselenyl chloride primarily functions as an electrophilic source of the "PhSe+" synthon. The polarity of the Se-Cl bond dictates its reactivity towards nucleophilic centers in organic substrates. However, under specific conditions, it can also participate in radical-mediated processes.

Electrophilic Pathways

The predominant mode of action for phenylselenyl chloride involves its reaction as an electrophile with various nucleophiles, including enols, enolates, alkenes, and alkynes.

The α-selenylation of carbonyl compounds is a cornerstone of organoselenium chemistry, primarily because the resulting α-phenylseleno carbonyl compounds are valuable intermediates for the synthesis of α,β-unsaturated systems.[1][2] The reaction typically proceeds through an enol or enolate intermediate.

Under acidic conditions, ketones tautomerize to their enol form, which then acts as the nucleophile, attacking the electrophilic selenium atom of PhSeCl.[3][4] Subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group, yielding the α-phenylseleno ketone.

The reaction of phenylselenyl chloride with alkenes is a classic example of electrophilic addition. The process is initiated by the interaction of the π-electrons of the double bond with the electrophilic selenium atom, leading to the formation of a cyclic seleniranium ion intermediate.[5][6] This intermediate is then opened by a nucleophile in an anti-fashion.[5][7] If the reaction is performed in the presence of a nucleophilic solvent like water or an alcohol, this solvent can act as the nucleophile, leading to oxyselenenylation products.

Similar to alkenes, alkynes also react with phenylselenyl chloride in an electrophilic addition manner. The reaction can be controlled to give either the mono-addition product or, with excess reagent, the di-addition product.[8][9] The initial addition across the triple bond typically results in a vinyl selenide (B1212193).

Radical Pathways

While less common, phenylselenyl chloride can be involved in radical reactions, particularly when initiated by radical initiators or under specific reaction conditions. For instance, the K₂S₂O₈-promoted synthesis of α-phenylseleno carbonyl compounds proceeds via a radical mechanism.[1][10] In this process, the persulfate initiator generates sulfate (B86663) radicals which abstract an α-hydrogen from the carbonyl compound, forming a carbon-centered radical. This radical then reacts with diphenyl diselenide (often formed in situ or used directly) to yield the α-phenylseleno carbonyl compound and a phenylseleno radical, which propagates the chain.[10][11]

The Power of Selenoxide Elimination: A Gateway to α,β-Unsaturated Compounds

One of the most significant applications of α-phenylseleno carbonyl compounds is their conversion to α,β-unsaturated carbonyl compounds via selenoxide elimination.[2][12][13] This two-step sequence involves the oxidation of the selenide to a selenoxide, typically with an oxidant like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), followed by a spontaneous syn-elimination of phenylselenenic acid (PhSeOH) at or below room temperature.[13][14] This reaction is a mild and high-yielding method for introducing α,β-unsaturation.

Quantitative Data Summary

The following tables summarize the yields of various α-phenylseleno carbonyl compounds and their subsequent conversion to α,β-unsaturated carbonyl compounds under specific reaction conditions.

Table 1: Synthesis of α-Phenylseleno Carbonyl Compounds [1]

| Entry | Carbonyl Substrate | Product | Yield (%) |

| 1 | Acetone | 1-(Phenylselanyl)propan-2-one | 75 |

| 2 | Cyclohexanone | 2-(Phenylselanyl)cyclohexan-1-one | 92 |

| 3 | Propiophenone | 1-Phenyl-2-(phenylselanyl)propan-1-one | 88 |

| 4 | Butan-2-one | 3-(Phenylselanyl)butan-2-one | 81 |

| 5 | Isobutyraldehyde | 2-Methyl-2-(phenylselanyl)propanal | 73 |

Table 2: One-Pot Synthesis of α,β-Unsaturated Carbonyl Compounds [1]

| Entry | Starting Carbonyl | Product | Yield (%) |

| 1 | Cyclohexanone | Cyclohex-2-en-1-one | 85 |

| 2 | Propiophenone | 1-Phenylprop-2-en-1-one | 82 |

| 3 | Acetophenone | 1-Phenylvinyl acetate | 78 |

| 4 | Butan-2-one | But-3-en-2-one | 76 |

| 5 | Cyclopentanone | Cyclopent-2-en-1-one | 83 |

Detailed Experimental Protocols

General Procedure for the Synthesis of α-Phenylseleno Ketones[3][13]

Experimental Workflow

Materials:

-

Ketone (1.0 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Lithium diisopropylamide (LDA) (1.1 equiv)

-

Phenylselenyl chloride (1.1 equiv)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of the ketone in anhydrous THF is added dropwise to a solution of LDA in THF at -78 °C under an inert atmosphere.

-

The resulting enolate solution is stirred at -78 °C for 30 minutes.

-

A solution of phenylselenyl chloride in anhydrous THF is then added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the α-phenylseleno ketone.

General Procedure for the Oxidation of α-Phenylseleno Ketones to α,β-Unsaturated Ketones[13][15]

Experimental Workflow

Materials:

-

α-Phenylseleno ketone (1.0 equiv)

-

30% Hydrogen peroxide (2.0 equiv)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

The α-phenylseleno ketone is dissolved in dichloromethane and cooled to 0 °C.

-

30% Hydrogen peroxide is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (as monitored by TLC).

-

The reaction mixture is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the α,β-unsaturated ketone.

Conclusion

Phenylselenyl chloride is a reagent of significant utility in organic synthesis, primarily acting as a potent electrophile to introduce the phenylseleno moiety into organic substrates. The subsequent selenoxide elimination provides a mild and efficient route to α,β-unsaturated carbonyl compounds. Furthermore, its participation in radical reactions expands its synthetic applications. The mechanistic understanding and detailed protocols provided in this guide are intended to empower researchers to effectively harness the synthetic potential of phenylselenyl chloride in their own endeavors, from fundamental research to the complex synthetic challenges encountered in drug development.

References

- 1. K2S2O8-promoted C–Se bond formation to construct α-phenylseleno carbonyl compounds and α,β-unsaturated carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. homework.study.com [homework.study.com]

- 4. Ketones react slowly with benzene selenenyl chloride in the presence of H.. [askfilo.com]

- 5. Alkene selenenylation: A comprehensive analysis of relative reactivities, stereochemistry and asymmetric induction, and their comparisons with sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. K 2 S 2 O 8 -promoted C–Se bond formation to construct α-phenylseleno carbonyl compounds and α,β-unsaturated carbonyl compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05927G [pubs.rsc.org]

- 12. Selenoxide elimination - Wikiwand [wikiwand.com]

- 13. Selenoxide elimination - Wikipedia [en.wikipedia.org]

- 14. Organoselenium chemistry - Wikipedia [en.wikipedia.org]

The Electrophilic Nature of Phenylselenyl Chloride: An In-depth Technical Guide for Synthetic and Medicinal Chemists

An Overview for Researchers, Scientists, and Drug Development Professionals

Phenylselenyl chloride (PhSeCl) stands as a cornerstone reagent in modern organic synthesis, prized for its ability to act as a potent electrophile for the introduction of the phenylseleno moiety into a wide array of organic molecules. This technical guide provides a comprehensive overview of the fundamental electrophilic nature of phenylselenyl chloride, its reaction mechanisms, quantitative reactivity data, detailed experimental protocols for key transformations, and its applications in the synthesis of biologically active compounds relevant to drug development.

Core Principles of Electrophilicity

Phenylselenyl chloride's reactivity is dictated by the polarization of the selenium-chlorine bond, which is a consequence of the higher electronegativity of chlorine relative to selenium. This polarization renders the selenium atom electron-deficient and thus highly susceptible to attack by nucleophiles. The electrophilic selenium atom readily reacts with electron-rich functional groups such as alkenes, alkynes, and enolates.

The general mechanism for the electrophilic addition of phenylselenyl chloride to an alkene involves the formation of a cyclic seleniranium ion intermediate. This three-membered ring is then opened by a nucleophile in an anti-fashion, leading to the formation of a 1,2-difunctionalized product. The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors, typically with the nucleophile adding to the more substituted carbon of the former double bond.

Quantitative Data on Electrophilic Reactivity

The electrophilicity of phenylselenyl chloride has been investigated through kinetic studies, providing valuable insights into the factors that govern its reaction rates with various substrates. The relative rates of addition to a series of alkenes highlight the interplay of steric and electronic effects.

Table 1: Relative Rates of Phenylselenyl Chloride Addition to Alkenes

| Alkene | Relative Rate (k_rel) |

| 1-Octene | 1.0 |

| cis-4-Octene | 0.23 |

| trans-4-Octene | 0.04 |

| Cyclohexene | 2.5 |

| Styrene (B11656) | 15.4 |

| α-Methylstyrene | 4.3 |

| trans-β-Methylstyrene | 0.7 |

Data synthesized from studies on the relative reactivities of alkenes towards PhSeCl.

The data indicates that electron-donating groups on the alkene and less sterically hindered double bonds generally lead to faster reaction rates. For instance, the increased rate with styrene is attributed to the stabilization of the positive charge in the seleniranium ion intermediate by the phenyl ring.

Key Synthetic Transformations and Experimental Protocols

The electrophilic nature of phenylselenyl chloride is harnessed in a multitude of synthetic transformations. Detailed below are protocols for some of the most fundamental and widely used reactions.

Oxyselenation of Alkenes

Oxyselenation is a powerful method for the stereospecific introduction of hydroxyl and phenylseleno groups across a double bond.

Experimental Protocol: Methoxyselenation of Styrene

-

Reaction Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar is charged with styrene (1.04 g, 10 mmol) and dissolved in 40 mL of anhydrous methanol. The solution is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

-

Reagent Addition: Phenylselenyl chloride (1.91 g, 10 mmol) is added portion-wise to the stirred solution over 5 minutes. The characteristic red-orange color of the phenylselenyl chloride should disappear upon reaction.

-

Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Work-up: The reaction mixture is quenched by the addition of 20 mL of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 30 mL).

-

Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 2-methoxy-1-phenyl-1-(phenylselanyl)ethane.

α-Selenation of Carbonyl Compounds and Selenoxide Elimination

The introduction of a phenylseleno group alpha to a carbonyl functionality, followed by oxidation to the corresponding selenoxide and subsequent syn-elimination, is a cornerstone strategy for the synthesis of α,β-unsaturated carbonyl compounds.

Experimental Protocol: Synthesis of 2-Cyclohexenone from Cyclohexanone

Step 1: α-Selenation of Cyclohexanone

-

Enolate Formation: A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.1 mL of a 2.5 M solution in hexanes, 2.75 mmol) to a solution of diisopropylamine (B44863) (0.39 mL, 2.75 mmol) in 10 mL of anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under a nitrogen atmosphere. The solution is stirred for 30 minutes.

-

Carbonyl Addition: Cyclohexanone (0.25 g, 2.5 mmol) in 2 mL of anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.

-

Electrophilic Quench: A solution of phenylselenyl chloride (0.53 g, 2.75 mmol) in 3 mL of anhydrous THF is added to the enolate solution at -78 °C. The reaction mixture is stirred for 1 hour at this temperature.

-

Work-up: The reaction is quenched by the addition of 10 mL of saturated aqueous ammonium (B1175870) chloride solution and allowed to warm to room temperature. The mixture is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude 2-(phenylselanyl)cyclohexan-1-one, which is often used in the next step without further purification.

Step 2: Selenoxide Elimination

-

Oxidation: The crude 2-(phenylselanyl)cyclohexan-1-one (from the previous step) is dissolved in 20 mL of dichloromethane (B109758). The solution is cooled to 0 °C, and 30% aqueous hydrogen peroxide (1.1 equivalents) is added dropwise.

-

Elimination: The reaction mixture is stirred vigorously at room temperature and monitored by TLC. The elimination is typically complete within 1-2 hours.

-

Work-up: The reaction mixture is diluted with dichloromethane (20 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (15 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to afford 2-cyclohexenone.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a typical experimental workflow involving phenylselenyl chloride.

Caption: Mechanism of Electrophilic Addition of PhSeCl to an Alkene.

Caption: Workflow for Selenoxide Elimination.

Relevance in Drug Development and Medicinal Chemistry

The introduction of selenium into organic molecules can have profound effects on their biological activity. Organoselenium compounds are known to exhibit a range of therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and antiviral activities. Phenylselenyl chloride, as a primary tool for creating carbon-selenium bonds, plays a crucial role in the synthesis of these bioactive molecules.

For instance, the phenylseleno group can be incorporated into heterocyclic scaffolds, a common feature in many drug molecules, through electrophilic cyclization reactions. This strategy has been employed in the synthesis of selenium-containing quinolines and isocoumarins, which have shown promising biological activities. Furthermore, the synthesis of selenium-containing analogues of known drugs, such as the anti-inflammatory agent celecoxib, has been explored to enhance their therapeutic profiles. The unique redox properties of the selenium atom in these molecules can influence their interaction with biological targets, such as kinases, and contribute to their overall efficacy.

Conclusion

The electrophilic nature of phenylselenyl chloride makes it an indispensable reagent in organic synthesis. Its predictable reactivity, coupled with the mild conditions often required for its reactions, has cemented its place in the synthetic chemist's toolbox. The ability to form carbon-selenium bonds stereoselectively provides access to a vast array of functionalized molecules, including valuable intermediates for the synthesis of complex natural products and pharmacologically active compounds. For researchers in drug development,

Phenylselenyl Chloride: A Comprehensive Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

Phenylselenyl chloride (C₆H₅ClSe) is a versatile reagent in organic synthesis, valued for its utility in introducing selenium functionalities into molecules. However, its reactivity is accompanied by significant toxicity, making strict adherence to safety protocols paramount. This technical guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses necessary for the safe use of phenylselenyl chloride in a laboratory setting.

Hazard Identification and Classification

Phenylselenyl chloride is a hazardous substance that presents multiple risks upon exposure. It is classified as acutely toxic if swallowed or inhaled and may cause damage to organs, particularly the liver, through prolonged or repeated exposure.[1][2][3] It is also corrosive and can cause severe skin burns and eye damage.[4] The compound is moisture-sensitive and has a strong, unpleasant odor (stench).[2][3]

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[4]

-

H373: May cause damage to organs through prolonged or repeated exposure.[1][2][3][4]

-

H410: Very toxic to aquatic life with long lasting effects.[2][4]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of phenylselenyl chloride is essential for its safe handling and storage.

| Property | Value | Source |

| Appearance | Orange solid / Light yellow to Brown powder to crystal | [2][4][6] |

| Molecular Formula | C₆H₅ClSe | [2][3] |

| Molecular Weight | 191.53 g/mol | [5] |

| CAS Number | 5707-04-0 | [2][3] |

| Melting Point | 61 - 65 °C / 141.8 - 149 °F | [2][3] |

| Boiling Point | 120 °C / 248 °F | [2][3] |

| Solubility | Soluble in methanol.[7] The product is water soluble, and may spread in water systems.[2] | |

| Stability | Moisture sensitive.[2] Stable, but may be air or moisture sensitive.[7] | |

| Incompatibilities | Strong oxidizing agents, strong bases.[3][6] | |

| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide, carbon dioxide, selenium/selenium oxides.[6] |

Exposure Controls and Personal Protection

To minimize the risk of exposure, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is mandatory.

Engineering Controls

-

Fume Hood: All work with phenylselenyl chloride must be conducted in a properly functioning chemical fume hood to control airborne concentrations.[1][2][6]

-

Ventilation: Ensure adequate general laboratory ventilation.[6]

Personal Protective Equipment (PPE)

| PPE | Specifications | Source |

| Eye/Face Protection | Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [6] |

| Skin Protection | Appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure. Wear appropriate protective clothing to prevent skin exposure. | [6] |

| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[6] |

Safe Handling and Storage Protocol

Adherence to a strict protocol for handling and storage is critical to prevent accidents and exposure.

Handling

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Have all required equipment and reagents within the fume hood to minimize movement.

-

Inert Atmosphere: Handle under an inert gas (e.g., nitrogen or argon) to protect from moisture.[8]

-

Dispensing: Carefully weigh and dispense the solid reagent in the fume hood. Avoid creating dust.

-

Reaction Setup: Keep the reaction vessel closed as much as possible.

-

Post-Handling: Thoroughly wash hands and any exposed skin after handling.[2][3] Do not eat, drink, or smoke in the work area.[2][6]

Storage

-

Location: Keep in a dry, cool, and well-ventilated place.[2][6][8]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[3]

-

Moisture Protection: Store under a nitrogen blanket to protect from moisture.[6]

Experimental Workflow: Safe Handling of Phenylselenyl Chloride

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.be [fishersci.be]

- 4. Phenylselenenyl Chloride | 5707-04-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. Chloroselenobenzene | C6H5ClSe | CID 21928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Phenylselenenyl chloride | 5707-04-0 [chemicalbook.com]

- 8. Phenylselenenyl chloride - Safety Data Sheet [chemicalbook.com]

Phenylselenyl Chloride: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of phenylselenyl chloride (PhSeCl) in a range of common organic solvents. Understanding the solubility of this versatile reagent is critical for its effective use in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document presents qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data: Qualitative Solubility of Phenylselenyl Chloride

Phenylselenyl chloride is a red-orange crystalline solid that is sensitive to moisture and air.[1][2] Its solubility is a key parameter for designing and optimizing chemical reactions. While quantitative solubility data is not extensively available in the public domain, a qualitative understanding can be derived from various sources, including synthetic procedures and product information sheets. The following table summarizes the known qualitative solubility of phenylselenyl chloride in a variety of common organic solvents.

| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility | Reference / Rationale |

| Alcohols | Methanol | CH₃OH | Soluble | Stated in multiple chemical data sheets.[2][3][4] |

| Halogenated Hydrocarbons | Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Used as a reaction solvent for chemistry involving phenylselenyl chloride.[5] |

| Chloroform | CHCl₃ | Likely Soluble | Similar polarity to dichloromethane. | |

| Carbon Tetrachloride | CCl₄ | Likely Soluble | Often used in similar applications to other chlorinated solvents. | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble | Used as a wash solvent in the synthesis of related compounds, suggesting solubility.[6] |

| Tetrahydrofuran (THF) | C₄H₈O | Likely Soluble | A common polar aprotic solvent in which many organic reagents dissolve. | |

| Hydrocarbons | Hexane | C₆H₁₄ | Soluble (especially when heated) | Used as a recrystallization solvent, indicating good solubility at elevated temperatures and lower solubility at cooler temperatures.[6] |

| Pentane | C₅H₁₂ | Sparingly Soluble / Insoluble | Used as a wash solvent for crystals of phenylselenyl chloride, suggesting low solubility.[6] | |

| Toluene | C₇H₈ | Likely Soluble | A common aromatic solvent for organic reactions. | |

| Polar Aprotic Solvents | Acetonitrile | CH₃CN | Likely Soluble | A versatile polar aprotic solvent. |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Likely Soluble | A powerful polar aprotic solvent. | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Likely Soluble | A strong polar aprotic solvent. |

Experimental Protocol: Determination of Qualitative Solubility

The following protocol provides a detailed methodology for determining the qualitative solubility of a solid compound like phenylselenyl chloride in a given organic solvent. This procedure should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Phenylselenyl chloride is moisture-sensitive, so the use of dry glassware and solvents is recommended.

Materials:

-

Phenylselenyl chloride

-

A range of anhydrous organic solvents (e.g., methanol, dichloromethane, hexane, diethyl ether, toluene, ethyl acetate, acetone, acetonitrile, DMF, DMSO)

-

Small, dry test tubes or vials with caps

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Graduated pipettes or syringes for solvent measurement

-

Water bath (for controlled heating, if necessary)

Procedure:

-

Sample Preparation: Accurately weigh approximately 20-50 mg of phenylselenyl chloride and place it into a dry test tube.

-

Solvent Addition: Add 1 mL of the selected anhydrous solvent to the test tube.

-

Mixing: Cap the test tube and vigorously agitate the mixture using a vortex mixer for 1-2 minutes at room temperature. Alternatively, a small magnetic stir bar can be added to the test tube for continuous stirring.

-

Observation: After mixing, visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear (though it may be colored).

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved solid remains.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains largely unchanged.

-

-

Heating (Optional): If the compound is insoluble or partially soluble at room temperature, the test tube can be carefully heated in a water bath to the boiling point of the solvent. Observe any changes in solubility upon heating. Note if the compound dissolves completely and if it recrystallizes upon cooling.

-

Documentation: Record the observations for each solvent, noting the solubility at room temperature and, if applicable, at elevated temperatures.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the qualitative solubility determination of phenylselenyl chloride.

References

- 1. indiamart.com [indiamart.com]

- 2. Phenylselenyl chloride - SelenoTech [selenotech.it]

- 3. Phenylselenenyl chloride | 5707-04-0 [chemicalbook.com]

- 4. Phenylselenenyl chloride | 5707-04-0 [amp.chemicalbook.com]

- 5. Coupling between 2-pyridylselenyl chloride and phenylselenocyanate: synthesis, crystal structure and non-covalent interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Phenylselenyl Chloride: A Spectroscopic Deep Dive for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for phenylselenyl chloride (C₆H₅SeCl), a vital reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document collates and interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its use in complex synthetic pathways.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for phenylselenyl chloride. While experimental ¹H NMR data is available, specific assignments and comprehensive data for ¹³C NMR, ⁷⁷Se NMR, IR, and MS are based on typical values observed for structurally similar organoselenium compounds due to the limited availability of fully characterized data in the public domain.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment (Predicted) | Coupling Constant (J) [Hz] (Predicted) |

| ~7.8 (Predicted) | Doublet of doublets | Ortho-protons (2H) | J(H,H) ≈ 7-8, J(H,H) ≈ 1-2 |

| ~7.4 (Predicted) | Triplet | Para-proton (1H) | J(H,H) ≈ 7-8 |

| ~7.3 (Predicted) | Triplet of doublets | Meta-protons (2H) | J(H,H) ≈ 7-8, J(H,H) ≈ 1-2 |

Note: The phenyl protons of phenylselenyl chloride exhibit a complex splitting pattern. The downfield shift of the ortho-protons is attributed to the electron-withdrawing nature of the selenium atom.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) [ppm] | Assignment |

| ~135 | C-ortho |

| ~130 | C-para |

| ~129 | C-meta |

| ~128 | C-ipso |

Note: The chemical shifts are estimations based on related phenylseleno compounds. The ipso-carbon, directly attached to the selenium, is expected to be significantly deshielded.

Table 3: ⁷⁷Se NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) [ppm] |

| 600 - 700 |

Note: The ⁷⁷Se chemical shift is highly sensitive to the electronic environment of the selenium atom. For phenylselenyl chloride, a shift in the range of 600-700 ppm is anticipated, relative to a standard like dimethyl selenide (B1212193).

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~1580 | Aromatic C=C stretch | Medium |

| ~740 | C-H out-of-plane bend (monosubstituted) | Strong |

| ~690 | C-H out-of-plane bend (monosubstituted) | Strong |

| ~500-400 | Se-Cl stretch | Medium-Strong |

Note: The IR spectrum is expected to be dominated by the characteristic absorptions of the phenyl group and the Se-Cl bond.

Table 5: Mass Spectrometry (MS) Data (Predicted)

| m/z | Ion | Relative Intensity (Predicted) |

| 192 | [C₆H₅⁷⁷SeCl]⁺ (Molecular Ion) | High |

| 157 | [C₆H₅Se]⁺ | High (likely base peak) |

| 77 | [C₆H₅]⁺ | Medium |

Note: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of selenium and chlorine isotopes. The most abundant fragment is expected to be the phenylselenyl cation.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for organoselenium compounds and can be adapted for phenylselenyl chloride.

NMR Spectroscopy (¹H, ¹³C, ⁷⁷Se): A solution of phenylselenyl chloride (typically 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ⁷⁷Se NMR, a dedicated or broadband probe is required, and spectra are typically acquired on a high-field instrument (e.g., 500 MHz for protons). Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and dimethyl selenide (Me₂Se) for ⁷⁷Se.

Infrared (IR) Spectroscopy: Due to the solid nature of phenylselenyl chloride, an Attenuated Total Reflectance (ATR) accessory is the most convenient method. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile molecules like phenylselenyl chloride. The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizing Spectroscopic Analysis Workflow

The logical flow for the complete spectroscopic characterization of phenylselenyl chloride is depicted in the following diagram.

Caption: Workflow for the spectroscopic analysis of phenylselenyl chloride.

Unlocking the Potential of the Carbon-Selenium Bond: A Technical Guide to its Reactivity and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The unique chemical properties of the carbon-selenium (C-Se) bond have positioned organoselenium compounds as a compelling class of molecules in the landscape of modern drug discovery and development. Their remarkable redox activity and ability to modulate key biological pathways offer promising avenues for therapeutic intervention in a range of diseases, from cancer to neurodegenerative disorders. This in-depth technical guide provides a comprehensive overview of the reactivity of the C-Se bond, detailing the experimental and computational methodologies used to investigate its behavior and summarizing its influence on critical signaling pathways.

The Nature of the Carbon-Selenium Bond: A Comparative Overview

The reactivity of the C-Se bond is intrinsically linked to the properties of the selenium atom. As a member of the chalcogen group, selenium shares similarities with sulfur and oxygen. However, its larger atomic radius, lower electronegativity, and higher polarizability give rise to distinct chemical behaviors. The C-Se bond is notably weaker and longer than the analogous carbon-sulfur (C-S) bond, making it more susceptible to cleavage under physiological conditions. This inherent lability is a key determinant of the biological activity of organoselenium compounds.

Below is a summary of key quantitative data comparing the C-Se and C-S bonds.

| Property | Carbon-Selenium (C-Se) Bond | Carbon-Sulfur (C-S) Bond | Citation(s) |

| Bond Dissociation Energy (kJ/mol) | ~234 | ~272 | [1][2] |

| Average Bond Length (pm) | ~198 | ~182 | [1][2] |

Experimental Protocols for Characterizing Carbon-Selenium Bond Reactivity

A multi-faceted approach employing a combination of spectroscopic, crystallographic, electrochemical, and biochemical techniques is essential for a thorough understanding of C-Se bond reactivity.

77Se Nuclear Magnetic Resonance (NMR) Spectroscopy

77Se NMR is a powerful, non-destructive technique that provides detailed information about the chemical environment of the selenium nucleus.

Methodology:

-

Sample Preparation: Dissolve the organoselenium compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.[3]

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a broadband probe tunable to the 77Se frequency.

-

Reference the chemical shifts to a suitable standard, such as dimethyl selenide (B1212193) (Me₂Se).

-

-

Data Acquisition:

-

Acquire proton-decoupled 77Se NMR spectra to simplify the spectrum and enhance sensitivity.[3]

-

Due to the low natural abundance (7.63%) and potentially long relaxation times of 77Se, a large number of scans may be required to achieve an adequate signal-to-noise ratio.[4]

-

Employ techniques such as Cross Polarization Magic Angle Spinning (CPMAS) for solid-state samples to enhance signal intensity.[4]

-

-

Data Analysis:

Single-Crystal X-ray Diffraction

This technique provides precise information on the three-dimensional structure of organoselenium compounds in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Methodology:

-

Crystal Growth: Grow single crystals of the organoselenium compound suitable for X-ray diffraction. This can be achieved through methods such as slow evaporation of a solvent, or vapor diffusion. For air-sensitive compounds, crystallization should be performed under an inert atmosphere.[5]

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.[7]

-

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to investigate the redox properties of organoselenium compounds, providing insights into their electron transfer processes and stability of their oxidized and reduced forms.

Methodology:

-

Electrochemical Cell Setup:

-

Use a three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire).[8]

-

-

Sample Preparation:

-

Dissolve the organoselenium compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile) to ensure conductivity.

-

-

Data Acquisition:

-

Apply a potential sweep to the working electrode and measure the resulting current.

-

Vary the scan rate to investigate the kinetics of the electron transfer processes.[8]

-

-

Data Analysis:

-

Analyze the resulting voltammogram to determine the oxidation and reduction potentials of the compound.

-

Assess the reversibility of the redox processes by examining the peak separation and peak currents.

-

Glutathione (B108866) Peroxidase (GPx)-like Activity Assay

Many organoselenium compounds exhibit antioxidant activity by mimicking the function of the selenoenzyme glutathione peroxidase (GPx). This assay quantifies this mimetic activity.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Add known concentrations of reduced glutathione (GSH), glutathione reductase (GR), and NADPH.

-

Add the organoselenium compound to be tested.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding a peroxide substrate (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide).

-

-

Spectrophotometric Monitoring:

-

Monitor the decrease in absorbance at 340 nm over time using a UV-Vis spectrophotometer. This decrease corresponds to the oxidation of NADPH to NADP⁺, which is coupled to the reduction of oxidized glutathione (GSSG) back to GSH by GR.[9]

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time plot.

-

The rate is directly proportional to the GPx-like activity of the organoselenium compound.

-

Modulation of Key Signaling Pathways by Organoselenium Compounds

The therapeutic potential of organoselenium compounds often stems from their ability to interact with and modulate critical intracellular signaling pathways involved in cell proliferation, survival, and inflammation.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Organoselenium compounds have been shown to inhibit this pathway, contributing to their anticancer effects.

Caption: The PI3K/Akt signaling pathway and points of inhibition by organoselenium compounds.

The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the cell nucleus, regulating processes such as cell proliferation, differentiation, and apoptosis. The three main branches are the ERK, JNK, and p38 pathways. Organoselenium compounds can modulate MAPK signaling, often leading to cell cycle arrest and apoptosis in cancer cells.

Caption: The MAPK signaling cascade, highlighting the ERK, JNK, and p38 pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in regulating the immune and inflammatory responses, as well as cell survival. Aberrant NF-κB activation is associated with chronic inflammation and cancer. Organoselenium compounds can inhibit NF-κB activation, thereby exerting anti-inflammatory and anti-cancer effects.

Caption: The NF-κB signaling pathway and its inhibition by organoselenium compounds.

Experimental Workflow for Drug Screening of Organoselenium Compounds

The discovery of novel therapeutic agents requires a systematic approach to screen and characterize the biological activity of candidate compounds. The following workflow outlines a general strategy for the evaluation of organoselenium compounds.

Caption: A generalized workflow for the screening and development of organoselenium drug candidates.

Conclusion

The carbon-selenium bond, with its inherent reactivity and redox potential, is a cornerstone of the burgeoning field of organoselenium chemistry. The methodologies and pathways detailed in this guide provide a framework for researchers and drug development professionals to explore and harness the therapeutic potential of this unique class of compounds. A thorough understanding of the C-Se bond's behavior is paramount to the rational design of novel, safe, and effective organoselenium-based drugs for a multitude of human diseases. Continued research into the intricate interplay between organoselenium compounds and biological systems will undoubtedly unlock new frontiers in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Common Bond Energies (D [wiredchemist.com]

- 3. (77Se) Selenium NMR [chem.ch.huji.ac.il]

- 4. scispace.com [scispace.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. pirg.ch.pw.edu.pl [pirg.ch.pw.edu.pl]

- 9. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Molecular Structure of Phenylselenyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Organoselenium compounds play a crucial role in modern organic chemistry, with applications ranging from selective functionalization to the synthesis of biologically active molecules. Phenylselenyl chloride, in particular, is a key reagent for electrophilic selenenylation reactions. Its reactivity is intrinsically linked to its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Theoretical and computational chemistry provide powerful tools to investigate these structural features at a molecular level, offering insights that complement experimental data. This guide focuses on the application of Density Functional Theory (DFT) for the structural elucidation of phenylselenyl chloride.

Computational Methodology for Structural Analysis

The accurate theoretical prediction of molecular structures for compounds containing heavier elements like selenium requires careful selection of computational methods. Based on a review of current literature, the following protocol is recommended for the geometry optimization of phenylselenyl chloride.[1][2]

Recommended Computational Protocol

A reliable method for predicting the geometries of organoselenium compounds is crucial for understanding their reactivity.[1][2] A combination of Density Functional Theory (DFT) with an appropriate basis set is the recommended approach.

Table 1: Recommended Computational Parameters for Phenylselenyl Chloride Geometry Optimization

| Parameter | Recommendation | Rationale |

| Density Functional | B3PW91 | This hybrid functional has been shown to provide accurate geometries and energetics for a range of organoselenium compounds.[1][2] |

| Basis Set | 6-311G(2df,p) | This Pople-style basis set with diffuse functions and multiple polarization functions on heavy atoms is recommended for achieving a good balance between accuracy and computational cost for organoselenium systems.[1][2] |

| Computational Environment | Gas Phase | To model the isolated molecule and allow for comparison with potential future gas-phase experimental data. |

| Optimization Algorithm | Berny algorithm or similar | Standard gradient-based optimization algorithm to locate the energy minimum on the potential energy surface. |

| Frequency Calculation | Performed after optimization | To confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies). |

Experimental Workflow for Theoretical Calculation

The following diagram outlines the typical workflow for a computational study of phenylselenyl chloride's molecular structure.

References

Methodological & Application

Application Notes and Protocols: Phenylselenyl Chloride-Mediated Selenocyclization of Unsaturated Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular selenocyclization of unsaturated alcohols, often referred to as selenoetherification, is a powerful and versatile method in organic synthesis for the construction of cyclic ethers, particularly substituted tetrahydrofurans (THFs) and tetrahydropyrans (THPs). These structural motifs are prevalent in a vast array of biologically active natural products and pharmaceuticals. Phenylselenyl chloride (PhSeCl) is a commonly employed reagent for this transformation due to its electrophilic nature and ability to activate carbon-carbon double bonds towards intramolecular nucleophilic attack by a hydroxyl group.

This reaction proceeds under mild conditions and often exhibits high regio- and stereoselectivity, making it an attractive strategy in the synthesis of complex molecules. The resulting phenylseleno-substituted cyclic ethers can be further functionalized, for instance, by oxidative elimination to introduce a double bond or by radical-mediated reactions.

Reaction Mechanism

The generally accepted mechanism for the phenylselenyl chloride-mediated cyclization of unsaturated alcohols involves the formation of a cyclic seleniranium ion intermediate. The electrophilic selenium atom of PhSeCl is attacked by the nucleophilic double bond of the unsaturated alcohol, leading to the formation of a three-membered ring containing the selenium atom. This intermediate is then subjected to an intramolecular nucleophilic attack by the hydroxyl group.

The regioselectivity of the cyclization is typically governed by Baldwin's rules, with the exo-trig cyclization being favored, leading to the formation of five- or six-membered rings. The stereochemistry of the reaction is often controlled by the anti-addition of the selenium electrophile and the internal alcohol nucleophile across the double bond.

Application Notes and Protocols for the Synthesis of α,β-Unsaturated Ketones using Phenylselenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of α,β-unsaturated ketones is a cornerstone transformation in organic chemistry, providing key intermediates for a wide array of more complex molecules, including natural products and pharmaceuticals. One of the most reliable and versatile methods for this transformation is the selenoxide elimination, a two-step process involving the α-selenenylation of a ketone followed by oxidation and syn-elimination. This method, pioneered by Sharpless and Reich, offers mild reaction conditions and high yields for a broad range of substrates.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of α,β-unsaturated ketones utilizing phenylselenyl chloride as the key reagent.

Reaction Principle

The overall transformation consists of two main steps:

-

α-Selenenylation: A ketone is converted to its corresponding enol or enolate, which then reacts with an electrophilic selenium reagent, typically phenylselenyl chloride (PhSeCl), to form an α-phenylseleno ketone.[1][3]

-

Oxidative Elimination: The α-phenylseleno ketone is then oxidized to the corresponding selenoxide. This intermediate readily undergoes a syn-elimination at or below room temperature to yield the α,β-unsaturated ketone and benzeneselenenic acid.[1][3]

The syn-elimination proceeds through a five-membered cyclic transition state, which dictates the stereochemistry of the newly formed double bond.[1][3]

Experimental Workflow

The general workflow for the synthesis of α,β-unsaturated ketones via selenoxide elimination is depicted below.

References

Application Notes and Protocols for the Electrophilic Addition of Phenylselenyl Chloride to Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrophilic addition of phenylselenyl chloride (PhSeCl) to alkenes is a versatile and powerful transformation in organic synthesis. This reaction allows for the introduction of a phenylseleno group onto a carbon backbone, which can then be further manipulated. A key feature of this reaction is the ability to incorporate a variety of nucleophiles in a process known as selenofunctionalization. The reaction typically proceeds through a cyclic seleniranium ion intermediate, leading to anti-addition of the phenylseleno group and the nucleophile across the double bond.[1] The regioselectivity of the addition is governed by steric and electronic factors, often following Markovnikov's rule where the nucleophile adds to the more substituted carbon.[1][2] This protocol provides detailed methodologies for key applications of this reaction, including hydroxyselenenylation, methoxyselenenylation, and intramolecular cyclization.

Data Presentation

The following table summarizes the yields of various products obtained from the electrophilic addition of phenylselenyl chloride to different alkene substrates in the presence of various nucleophiles or solvents.

| Alkene Substrate | Selenium Reagent | Nucleophile / Solvent | Product | Yield (%) |

| Cyclohexene | PhSeCl | CH₃OH | 1-methoxy-2-(phenylselanyl)cyclohexane | 95 |

| Styrene | PhSeCl | H₂O | 2-phenyl-2-(phenylselanyl)ethanol | 88 |

| 1-Octene | PhSeBr | CH₃CN/H₂O | 1-(phenylselanyl)octan-2-ol | 92 |

| Indene | PhSeCl | CH₃OH | 2-methoxy-1-(phenylselanyl)indan | 90 |

| 4-Cycloheptenemethanol | PhSeCl | (intramolecular) | (phenylseleno)ether | 95 |

| Cyclohexene | PhSeCl | - | 1-chloro-2-(phenylseleno)cyclohexane | 42 |

Experimental Protocols

Protocol 1: Hydroxyselenenylation of Alkenes

This protocol describes the synthesis of β-hydroxy selenides from alkenes using phenylselenyl chloride in a water-acetonitrile solvent system.

Materials:

-

Alkene (e.g., 1-octene)

-

Phenylselenyl chloride (PhSeCl)

-

Acetonitrile (B52724) (CH₃CN)

-

Water (H₂O)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and purification

Procedure:

-

In a round-bottom flask, dissolve the alkene (1.0 mmol) in a mixture of acetonitrile (10 mL) and water (2 mL).[3]

-

To the stirred solution at room temperature, add phenylselenyl chloride (1.1 mmol) portion-wise. A color change in the reaction mixture may be observed.[3]

-

Stir the reaction for 1-3 hours, monitoring its progress by thin-layer chromatography (TLC).[3]

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.[3]

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).[3]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy selenide.[3]

-

Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Intramolecular Selenoetherification of an Unsaturated Alcohol

This protocol details the intramolecular cyclization of an unsaturated alcohol, 4-cycloheptenemethanol, to form a cyclic (phenylseleno)ether.

Materials:

-

4-Cycloheptenemethanol

-

Phenylselenyl chloride (PhSeCl)

-

Dry Dichloromethane (CH₂Cl₂)

-

Silica gel for chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

To a magnetically stirred solution of 4-cycloheptenemethanol (126 mg, 1.0 mmol) in 5 mL of dry CH₂Cl₂ in a round-bottom flask, cool the mixture to -78 °C.[4]

-

Add solid phenylselenyl chloride (212 mg, 1.1 mmol) to the solution at -78 °C.[4]

-

Stir the mixture at this temperature until the red-orange selenenyl chloride solid has dissolved and TLC indicates the completion of the reaction.[4]

-

Allow the pale yellow solution to warm to room temperature.[4]

-

Concentrate the solution under reduced pressure.[4]

-

Purify the residue by column chromatography on silica gel using CH₂Cl₂ as the eluent to yield the pure (phenylseleno)ether as a pale yellow oil (260 mg, 95%).[4]

Protocol 3: Synthesis of β-Chloro Selenides

This protocol outlines the direct addition of phenylselenyl chloride to an alkene to form a β-chloro selenide.

Materials:

-

Alkene (e.g., cyclohexene)

-

Phenylselenyl chloride (PhSeCl)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Pentane (B18724) or cyclohexane (B81311) for crystallization

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve the alkene (2.0 mmol) in 25 mL of anhydrous CH₂Cl₂.

-

Prepare a fresh solution of phenylselenyl chloride (1.0 mmol) in anhydrous CH₂Cl₂.

-

Add the phenylselenyl chloride solution dropwise to the stirred alkene solution. The solution should turn a clear yellow within a few seconds.

-

Evaporate the solvent under reduced pressure to yield a yellow-orange oil.

-

Crystallization of the oil from pentane or cyclohexane can be performed to obtain the pure β-chloro selenide.

Visualizations

Reaction Mechanism

The electrophilic addition of phenylselenyl chloride to an alkene proceeds through a key seleniranium ion intermediate. The subsequent nucleophilic attack occurs in an anti fashion.

Caption: Mechanism of electrophilic addition of PhSeCl to an alkene.

Experimental Workflow

The general workflow for the electrophilic addition of phenylselenyl chloride to an alkene followed by workup and purification is depicted below.

Caption: General experimental workflow for selenofunctionalization.

References

- 1. Alkene selenenylation: A comprehensive analysis of relative reactivities, stereochemistry and asymmetric induction, and their comparisons with sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

Application Notes and Protocols: Stereochemistry of Phenylselenyl Chloride Addition to Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrophilic addition of organoselenium reagents to carbon-carbon multiple bonds is a cornerstone of modern synthetic chemistry, enabling the formation of versatile vinyl selenide (B1212193) intermediates. These intermediates are pivotal in the synthesis of complex molecules, including natural products and pharmacologically active compounds, due to their utility in cross-coupling reactions, stereoselective transformations, and functional group interconversions. Phenylselenyl chloride (PhSeCl) is a common and effective electrophile for this purpose. Understanding the stereochemical outcome of its addition to alkynes is critical for the rational design of synthetic routes and the stereocontrolled construction of target molecules.

Stereochemistry and Mechanism

The addition of phenylselenyl chloride to alkynes is a highly stereoselective process, proceeding predominantly via an anti-addition mechanism. This means that the phenylselenyl group (PhSe) and the chloride (Cl) add to opposite faces of the alkyne triple bond.

The mechanism is initiated by the electrophilic attack of the alkyne's π-electron system on the selenium atom of PhSeCl. This interaction forms a cyclic, three-membered intermediate known as a selenirenium ion. This bridged ion prevents rotation around the former triple bond axis. The subsequent step involves the nucleophilic attack of the chloride ion. This attack occurs from the side opposite to the bulky phenylselenyl group (SN2-like ring-opening), resulting in the exclusive formation of the product from anti-addition.

-

For internal alkynes: This anti-addition stereospecificity leads to the formation of an (E)-alkene .

-